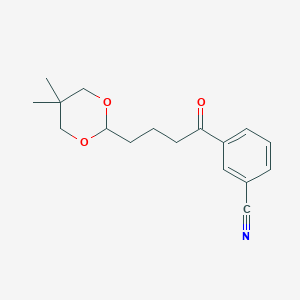

3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

説明

3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is an organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:

Formation of the dioxane ring: This step involves the reaction of a suitable precursor with a dioxane-forming reagent under acidic or basic conditions.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Formation of the butyrophenone moiety: This step involves the reaction of the intermediate with a butyrophenone precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced purification techniques.

化学反応の分析

Types of Reactions

3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Based on the search results, a detailed article focusing solely on the applications of the compound "3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone" is challenging due to the limited information available. However, we can compile the existing data to provide a comprehensive overview of its properties, potential applications, and related research.

Chemical Properties and Identifiers

This compound is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol .

Key identifiers:

- PubChem CID: 24727948

- IUPAC Name: 3-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile

- CAS: 898756-74-6

- SMILES: CC1(COC(OC1)CCCC(=O)C2=CC=CC(=C2)C#N)C

- InChI Key: IFRCKMYZYRAAQC-UHFFFAOYSA-N

Synonyms:

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented in the search results, related compounds and structural features suggest potential areas of interest:

- Medicinal Chemistry and Pharmacology : The presence of a dioxane ring structure suggests potential biological activity. Research indicates that similar compounds have been investigated for antimicrobial, anti-inflammatory, and potential anticancer activities.

- Cosmetic Formulation : Experimental design techniques are important in the development of stable, safe, and effective cosmetic products .

- Synthesis of other compounds : It can be used as a starting material or intermediate in the synthesis of other complex molecules .

- Dermatological applications: Topical formulations are used to evaluate the toxicity of xenobiotics .

- Material Science : It is used as gelling agent that forms a non-viscous solution in water and is impermeable to water and most organic solvents .

Considerations for Further Research

- Biological Activity Screening : Conducting comprehensive in vitro and in vivo studies to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of the compound.

- Structure-Activity Relationship (SAR) Studies : Synthesizing and testing structural analogs to identify key functional groups responsible for the observed biological activities.

- Formulation Development : Investigating the feasibility of incorporating the compound into topical formulations for dermatological applications, considering its stability, safety, and efficacy .

- Toxicology Studies : Assessing the potential toxicity of the compound to ensure its safe use in various applications .

- Wound healing activity : Testing the compound for stability indicating parameters, skin irritation, and wound healing activity .

作用機序

The mechanism of action of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: Lacks the cyano group, which may result in different chemical and biological properties.

3’-Cyano-4-(1,3-dioxan-2-YL)butyrophenone: Lacks the dimethyl groups on the dioxane ring, which may affect its stability and reactivity.

Uniqueness

3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the presence of both the cyano group and the dimethyl-substituted dioxane ring

生物活性

3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a cyano group and a dioxane moiety, suggests possible interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.35 g/mol

- CAS Number : 898756-76-8

- Appearance : Clear oily liquid

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects on various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 (Breast) | 9.28 |

| Example B | A549 (Lung) | 7.9 |

| Example C | HCT116 (Colorectal) | 12.0 |

While specific data on this compound is limited, the structural similarity to known anticancer agents suggests it may possess comparable activity .

Neurotransmitter Interaction

The compound's potential influence on neurotransmitter systems is another area of interest. Preliminary research indicates that compounds with dioxane structures can modulate neurotransmitter release and uptake. This could imply that this compound might impact synaptic transmission and neurochemical balance .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The ability to interact with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood and cognition.

Case Studies

Several studies have explored the pharmacological properties of structurally similar compounds:

-

Study on Antiproliferative Effects :

- Researchers evaluated a series of dioxane derivatives for their ability to inhibit cancer cell growth.

- Results indicated that modifications to the dioxane ring significantly affected potency.

-

Neurotransmitter Release Assay :

- A study investigated how dioxane-based compounds influenced dopamine release in neuronal cultures.

- Findings suggested a dose-dependent increase in dopamine levels upon treatment.

特性

IUPAC Name |

3-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)8-4-7-15(19)14-6-3-5-13(9-14)10-18/h3,5-6,9,16H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRCKMYZYRAAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646045 | |

| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-74-6 | |

| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。